3-Nitro Ropivacaine

Description

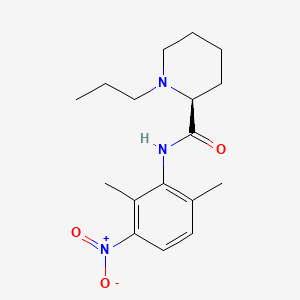

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-(2,6-dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-4-10-19-11-6-5-7-15(19)17(21)18-16-12(2)8-9-14(13(16)3)20(22)23/h8-9,15H,4-7,10-11H2,1-3H3,(H,18,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRANSHYISPICMC-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC(=C2C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858199 | |

| Record name | (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247061-07-0 | |

| Record name | (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Nitro Ropivacaine Impurity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of 3-Nitro Ropivacaine, a potential impurity in the manufacturing of the local anesthetic, Ropivacaine. Understanding the characteristics of such impurities is paramount in drug development and quality control to ensure the safety and efficacy of the final pharmaceutical product. This document synthesizes available data to offer a detailed technical resource for professionals in the field.

Introduction to Ropivacaine and the Significance of Impurity Profiling

Ropivacaine, with the IUPAC name (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is a widely used local anesthetic belonging to the amino amide class.[1] Its efficacy and safety profile have made it a staple in various surgical and pain management procedures. The manufacturing process of any active pharmaceutical ingredient (API), including Ropivacaine, can potentially generate impurities. Regulatory bodies worldwide mandate stringent control and characterization of these impurities to minimize any potential risk to patients.

3-Nitro Ropivacaine, chemically identified as (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide, is a potential process-related impurity or degradation product.[2][3] The introduction of a nitro group onto the aromatic ring of the Ropivacaine molecule can significantly alter its physicochemical properties, and consequently, its toxicological profile. Therefore, a thorough understanding of this impurity is crucial for the development of robust analytical methods for its detection and control.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of 3-Nitro Ropivacaine is the foundation for developing analytical methods and for assessing its potential impact.

Structural and General Properties

The key identifiers and molecular properties of 3-Nitro Ropivacaine are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide | [2][3] |

| Synonyms | 3-Nitro Ropivacaine | [2][3] |

| CAS Number | 247061-07-0 | [2][3] |

| Molecular Formula | C₁₇H₂₅N₃O₃ | [2][3] |

| Molecular Weight | 327.23 g/mol (BioOrganics) / 319.4 g/mol (PubChem) | [2][3] |

Note: A slight discrepancy in molecular weight is observed between sources, which may be due to computational differences. For exacting analytical work, the molecular weight should be confirmed by high-resolution mass spectrometry.

Predicted Physicochemical Parameters

| Property | Predicted Value |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 319.18959167 Da |

| Monoisotopic Mass | 319.18959167 Da |

| Topological Polar Surface Area | 78.2 Ų |

| Heavy Atom Count | 23 |

| Complexity | 424 |

The predicted XLogP3 value of 2.7 suggests that 3-Nitro Ropivacaine is moderately lipophilic. This property is crucial as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for bioaccumulation.

Synthesis and Formation

The precise synthetic route leading to the formation of 3-Nitro Ropivacaine as an impurity is not explicitly detailed in publicly available literature. However, its formation can be postulated based on the known synthesis of Ropivacaine and general principles of aromatic nitration.

Ropivacaine synthesis typically involves the amidation of (S)-pipecolic acid with 2,6-dimethylaniline, followed by N-alkylation with a propyl group.[4] The formation of 3-Nitro Ropivacaine could potentially occur if nitrating agents are present during the synthesis or if the starting material, 2,6-dimethylaniline, is contaminated with its nitrated analogue.

A plausible pathway for its formation is through a nitration reaction on the aromatic ring of Ropivacaine or a key intermediate. This would require the presence of a nitrating agent (e.g., nitric acid) and a strong acid catalyst (e.g., sulfuric acid).

Caption: Postulated formation of 3-Nitro Ropivacaine via nitration.

Analytical Characterization

The identification and quantification of impurities such as 3-Nitro Ropivacaine are critical for quality control. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of pharmaceutical impurities.[5][6] While a specific validated method for 3-Nitro Ropivacaine is not publicly available, a stability-indicating HPLC method for Ropivacaine would be the starting point for its detection.

Hypothetical HPLC Method Development:

A reversed-phase HPLC method would likely be suitable for the separation of Ropivacaine and its more polar nitro-impurity.

-

Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common choice for the analysis of related substances in pharmaceuticals.[7]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) would be necessary to achieve adequate separation of Ropivacaine from its impurities.[8]

-

Detection: UV detection would be appropriate. The introduction of the nitro group is expected to shift the UV absorption maximum to a longer wavelength compared to Ropivacaine, which can be exploited for selective detection. A photodiode array (PDA) detector would be invaluable for assessing peak purity and identifying the impurity.[6]

Forced Degradation Studies:

To ensure the stability-indicating nature of an analytical method, forced degradation studies are essential.[9][10] These studies involve subjecting the API to harsh conditions to intentionally generate degradation products. For 3-Nitro Ropivacaine, this would involve exposure to nitrating agents under controlled conditions to confirm that the analytical method can effectively separate it from the parent drug and other degradants.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Nitro Ropivacaine | C17H25N3O3 | CID 71751111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-二甲基苯胺 盐酸盐 certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]

- 5. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]

- 8. longdom.org [longdom.org]

- 9. ajpsonline.com [ajpsonline.com]

- 10. jddtonline.info [jddtonline.info]

An In-Depth Technical Guide to the Formation Pathway of 3-Nitro Ropivacaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the formation pathway of 3-Nitro Ropivacaine, a potential impurity in the synthesis of the local anesthetic Ropivacaine. The document elucidates the underlying chemical principles governing its synthesis, with a focus on the mechanism of electrophilic aromatic substitution and the factors influencing regioselectivity. A detailed, representative experimental protocol for the synthesis of 3-Nitro Ropivacaine is presented, alongside a thorough discussion of analytical techniques for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development, manufacturing, and quality control of Ropivacaine, offering insights into impurity profiling and control strategies.

Introduction: The Significance of Impurity Profiling in Drug Development

Ropivacaine, (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is a widely used long-acting local anesthetic of the amino amide class.[1] Its clinical efficacy and safety profile are well-established.[2] However, as with any pharmaceutical agent, the presence of impurities, even in trace amounts, can have significant implications for safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Understanding the formation pathways of potential impurities is therefore a critical aspect of drug development and manufacturing.

3-Nitro Ropivacaine is a potential process-related impurity that can arise during the synthesis of Ropivacaine if nitrating agents are present, or potentially as a degradation product under specific stress conditions. This guide focuses on the chemical principles underpinning the formation of this specific impurity, providing a foundational understanding for its detection, control, and synthesis as a reference standard.

The Chemical Genesis of 3-Nitro Ropivacaine: A Mechanistic Exploration

The formation of 3-Nitro Ropivacaine from Ropivacaine is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] In this reaction, the aromatic ring of the 2,6-dimethylphenyl moiety of Ropivacaine acts as a nucleophile, attacking a potent electrophile, the nitronium ion (NO₂⁺).

The Electrophile: Generation of the Nitronium Ion

The nitronium ion is typically generated in situ from the reaction of a strong nitric acid with an even stronger acid, most commonly sulfuric acid.[3] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The Nucleophile: The Activated Aromatic Ring of Ropivacaine

The 2,6-dimethylphenyl group of Ropivacaine is the site of electrophilic attack. The substituents on this ring play a crucial role in directing the incoming nitro group. The amide group (-NH-C=O) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring, thereby increasing its electron density and nucleophilicity. The two methyl groups (-CH₃) are also activating, ortho-, para-directing groups through an inductive effect.

Regioselectivity: The Decisive Factor in 3-Nitro Ropivacaine Formation

The position of nitration on the 2,6-dimethylphenyl ring is determined by the combined directing effects of the amide and methyl substituents. While both are ortho-, para-directors, the steric hindrance from the two methyl groups at positions 2 and 6, as well as the bulky piperidine-2-carboxamide group, makes the ortho-positions (relative to the amide) and the para-position (position 4) sterically hindered.

Crucially, studies on the nitration of structurally similar compounds, such as 2,6-dimethylacetanilide, have shown that under forcing conditions (e.g., mixed nitric and sulfuric acid), substitution occurs at the meta-position (position 3).[4] This is because the strong acidic conditions can lead to protonation of the amide nitrogen, converting the activating amide group into a deactivating, meta-directing ammonium group. This, combined with the steric hindrance at the other positions, directs the incoming nitronium ion to the 3-position.

The following diagram illustrates the proposed electrophilic aromatic substitution mechanism for the formation of 3-Nitro Ropivacaine.

Sources

An In-Depth Technical Guide to the Genotoxicity Assessment of 3-Nitro Ropivacaine Impurity

A Senior Application Scientist's Perspective on Synthesis, Risk, and Regulatory Compliance

Abstract

This technical guide provides a comprehensive framework for assessing the potential genotoxicity of 3-Nitro Ropivacaine, a theoretical impurity that may arise during the synthesis of the local anesthetic, Ropivacaine. While Ropivacaine itself has a well-established safety profile, the introduction of a nitro-aromatic moiety raises significant toxicological concerns due to its classification as a structural alert for mutagenicity. This document outlines a scientifically rigorous, multi-tiered strategy compliant with international regulatory guidelines, such as ICH M7, for the identification, characterization, and control of such DNA-reactive impurities.[1][2] We will delve into the mechanistic basis for the genotoxicity of nitro-aromatic compounds, followed by a detailed exposition of in silico, in vitro, and in vivo testing protocols. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to ensure patient safety and regulatory adherence.

Introduction

Ropivacaine: A Profile of the Active Pharmaceutical Ingredient (API)

Ropivacaine is a long-acting local anesthetic belonging to the amino amide group, widely used for surgical anesthesia and acute pain management.[3][4] It is the pure S-enantiomer, a design choice that reduces its cardiotoxic potential compared to its racemic predecessor, bupivacaine.[5][6] The synthesis of complex organic molecules like Ropivacaine, however, is a multi-step process that can lead to the formation of various impurities.[7] While most impurities are controlled under the ICH Q3A/B guidelines, those with the potential to be DNA-reactive require a more stringent assessment.[7]

The Origin and Significance of Drug Impurities

Impurities in pharmaceutical products can originate from starting materials, intermediates, reagents, or degradation of the API.[7][8] The control of these impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Genotoxic impurities (GIs) are of particular concern as they can damage DNA, leading to mutations and potentially cancer, even at very low levels of exposure.[8][9]

The Structural Alert: Why 3-Nitro Ropivacaine is a Potential Genotoxic Impurity

The presence of a nitro-aromatic group is a well-established structural alert for genotoxicity.[9] These compounds are known to be metabolized to reactive intermediates that can covalently bind to DNA, forming adducts that can lead to mutations.[10][11] The hypothetical 3-Nitro Ropivacaine impurity, which could potentially be formed through nitration of the aromatic ring of a precursor or the final API, would therefore be considered a potential genotoxic impurity requiring thorough investigation.

The Mechanistic Basis for Genotoxicity of Nitro-Aromatic Compounds

The genotoxic potential of nitro-aromatic compounds is primarily linked to their metabolic activation.[10][12] This process typically involves the reduction of the nitro group to form highly reactive intermediates.

Metabolic Activation of Nitro-Aromatics

The key step in the activation of nitro-aromatics is the enzymatic reduction of the nitro group.[11][13] This can occur through a series of one-electron or two-electron reduction steps, catalyzed by various nitroreductases present in bacteria and mammalian cells.[13]

The metabolic pathway generally proceeds as follows:

-

Nitro-reduction to a nitroso-aromatic compound.

-

Further reduction to a N-hydroxyamino aromatic compound.

-

Final reduction to the corresponding amino-aromatic compound. [11]

The N-hydroxyamino metabolite is a critical intermediate, as it can be further activated through O-esterification to form a highly electrophilic nitrenium ion.[11][13]

Formation of DNA Adducts

The electrophilic nitrenium ion is the ultimate carcinogenic species that can react with nucleophilic sites in DNA, primarily the guanine base, to form covalent DNA adducts.[11] These adducts can disrupt the normal process of DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.

The Role of Nitroreductases

Bacterial and mammalian nitroreductases play a crucial role in the metabolic activation of nitro-aromatic compounds.[13][14] Oxygen-insensitive (Type I) nitroreductases, which catalyze the two-electron reduction of the nitro group, are particularly important in the formation of the genotoxic N-hydroxyamino intermediate.[13]

Caption: Hypothetical metabolic activation pathway of 3-Nitro Ropivacaine.

A Tiered Strategy for Genotoxicity Assessment

A tiered approach is recommended for the assessment of potential genotoxic impurities, in line with the ICH M7 guideline.[1][2] This strategy allows for a systematic evaluation, starting with computational methods and progressing to more complex biological assays as needed.

Caption: Tiered strategy for genotoxicity assessment.

Overview of the Regulatory Framework (ICH M7)

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][2] It introduces the concept of the Threshold of Toxicological Concern (TTC), which is a default limit of 1.5 µ g/day for most genotoxic impurities with lifetime exposure.[15][16]

Tier 1: In Silico Assessment

The initial step involves the use of in silico (computer-based) methods to predict the genotoxic potential of the impurity based on its chemical structure.[17][18]

Tier 2: In Vitro Testing

If the in silico assessment suggests a genotoxic potential, in vitro testing is required. The standard battery of tests typically includes a bacterial reverse mutation assay (Ames test) and a test for chromosomal damage in mammalian cells (e.g., the in vitro micronucleus assay).[19]

Tier 3: In Vivo Follow-up

Positive results in in vitro assays may necessitate in vivo testing to determine if the genotoxic effects are observed in a whole animal system.[20][21] The choice of in vivo assay depends on the nature of the in vitro findings.

In Silico Genotoxicity Prediction (Tier 1)

The Role of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are computational tools that correlate the chemical structure of a compound with its biological activity.[22] For genotoxicity assessment, two complementary QSAR methodologies are recommended: one expert rule-based and one statistical-based.[18][23]

-

Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts and rules derived from known genotoxic compounds.

-

Statistical-Based Systems (e.g., Sarah Nexus, Leadscope): These models use statistical algorithms to predict genotoxicity based on a training set of compounds with known activity.

Recommended Models and Interpretation of Results

A combination of both types of models should be used to provide a more robust prediction.[23] A positive prediction from either model would classify the impurity as potentially genotoxic and trigger the need for in vitro testing.[24]

Data Presentation: QSAR Prediction Summary Table

| QSAR Model | Prediction for 3-Nitro Ropivacaine | Basis for Prediction | Confidence Level |

| Expert Rule-Based (e.g., Derek Nexus) | Likely to be mutagenic | Structural alert for nitro-aromatic compound | High |

| Statistical-Based (e.g., Sarah Nexus) | Positive for mutagenicity | Similarity to known mutagenic nitro-aromatics | High |

In Vitro Genotoxicity Testing (Tier 2)

The Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used assay to detect gene mutations induced by a test substance.[19][25] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.[19]

The principle of the Ames test is to measure the ability of a chemical to induce reverse mutations in these bacterial strains, restoring their ability to synthesize the required amino acid and thus grow in its absence.[19] An increase in the number of revertant colonies compared to a negative control indicates mutagenic potential.[19]

-

Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA). For nitro-aromatic compounds, include nitroreductase-overexpressing strains (e.g., TA98NR, TA100NR).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).[26] For compounds like nitrosamines, enhanced S9 conditions (e.g., 30% hamster liver S9) can improve sensitivity.[27][28]

-

Dose Range Finding: Perform a preliminary toxicity study to determine the appropriate concentration range for the main experiment.

-

Main Experiment (Plate Incorporation or Pre-incubation Method):

-

Mix the test compound, bacterial culture, and S9 mix (if applicable) in molten top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies.

-

-

Controls: Include a vehicle control (e.g., DMSO) and positive controls for each strain, both with and without S9 activation.

-

Data Analysis: A positive result is typically defined as a dose-related increase in revertant colonies and/or a reproducible, two-fold or greater increase at one or more concentrations compared to the negative control.[19]

For nitro-aromatic compounds, the use of bacterial strains that overexpress nitroreductase enzymes can enhance the sensitivity of the Ames test by promoting the metabolic activation of the test compound to its mutagenic form.

The In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage.[29][30] It identifies both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[31][32]

Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[31] An increase in the frequency of micronucleated cells after exposure to a test substance indicates its potential to cause chromosomal damage.[29]

-

Cell Line Selection: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes, CHO, or TK6 cells.[29][33]

-

Metabolic Activation: Conduct the assay with and without an S9 metabolic activation system.

-

Dose Range Finding: Determine the appropriate concentration range in a preliminary cytotoxicity assay. The highest concentration should induce approximately 55±5% cytotoxicity.[19]

-

Main Experiment:

-

Expose the cell cultures to at least three concentrations of the test compound, along with negative and positive controls.

-

Treatment duration can be short (3-6 hours) followed by a recovery period, or continuous for 1.5-2.0 cell cycles.[19]

-

Add a cytokinesis-blocking agent (e.g., cytochalasin B) to accumulate cells that have completed one cell division.

-

Harvest the cells, fix, and stain them.

-

-

Scoring: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

-

Data Analysis: A positive result is indicated by a statistically significant and dose-dependent increase in the frequency of micronucleated cells.[19]

Data Presentation: Sample Data Tables for Ames and Micronucleus Assays

Table 1: Sample Ames Test Results for 3-Nitro Ropivacaine

| Strain | Treatment | Concentration (µ g/plate ) | Mean Revertants ± SD | Fold Increase |

| TA98 | -S9 | Vehicle | 25 ± 4 | - |

| 1 | 28 ± 5 | 1.1 | ||

| 10 | 65 ± 8 | 2.6 | ||

| 100 | 150 ± 15 | 6.0 | ||

| +S9 | Vehicle | 30 ± 6 | - | |

| 1 | 75 ± 9 | 2.5 | ||

| 10 | 250 ± 20 | 8.3 | ||

| 100 | 550 ± 45 | 18.3 |

Table 2: Sample In Vitro Micronucleus Assay Results for 3-Nitro Ropivacaine

| Treatment | Concentration (µg/mL) | % Cytotoxicity | % Micronucleated Binucleated Cells |

| -S9 | Vehicle | 0 | 1.2 ± 0.3 |

| 5 | 15 | 1.5 ± 0.4 | |

| 10 | 30 | 3.8 ± 0.6 | |

| 20 | 55 | 7.5 ± 1.1 | |

| +S9 | Vehicle | 0 | 1.4 ± 0.2 |

| 5 | 10 | 2.9 ± 0.5 | |

| 10 | 25 | 6.2 ± 0.9 | |

| 20 | 50 | 12.8 ± 1.5 | |

| Statistically significant increase (p < 0.05) |

In Vivo Genotoxicity Assessment (Tier 3)

When is In Vivo Testing Necessary?

In vivo testing is warranted when a compound is positive in an in vitro genotoxicity assay, to determine if the effect is expressed in a whole animal system, considering factors like metabolism, distribution, and excretion.[34]

The In Vivo Rodent Micronucleus Assay

This assay is the most commonly used in vivo test for detecting chromosomal damage.[20][21][35]

-

Route of Administration: Should be relevant to human exposure if possible.

-

Dose Selection: Based on a preliminary toxicity study, with the highest dose being the maximum tolerated dose.

-

Sampling: Bone marrow or peripheral blood is collected at appropriate time points after dosing.[20][21]

-

Analysis: At least 4000 immature erythrocytes per animal are scored for the presence of micronuclei.[36]

-

Interpretation: A positive result is a statistically significant, dose-related increase in micronucleated erythrocytes.[21]

The In Vivo Comet Assay

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.[37][38][39]

The Comet assay is particularly useful for investigating DNA damage in specific tissues that may be targets for the test compound or its metabolites.[37] It can detect various types of DNA damage, including single and double-strand breaks and alkali-labile sites.[38]

Risk Assessment and Control Strategy

Interpretation of Results and Classification

Based on the results of the tiered assessment, the 3-Nitro Ropivacaine impurity would be classified according to ICH M7:

-

Class 1: Known mutagenic carcinogen.

-

Class 2: Known mutagen, but its carcinogenic potential is unknown.

-

Class 3: Alerting structure, with no genotoxicity data.

-

Class 4: Alerting structure, but with data indicating it is not genotoxic.

-

Class 5: No structural alert, or negative in genotoxicity assays.

A positive in silico prediction and a positive Ames test would place 3-Nitro Ropivacaine in Class 2 or 3, requiring stringent control.

Establishing a Permitted Daily Exposure (PDE)

For a Class 2 or 3 impurity, the default approach is to apply the TTC of 1.5 µ g/day for lifetime exposure.[9][15] This value can be used to calculate the acceptable concentration limit of the impurity in the drug substance.

Control Strategies in Drug Manufacturing

Several strategies can be employed to control the level of 3-Nitro Ropivacaine in the final drug product:

-

Process Optimization: Modify the synthetic process to avoid the formation of the impurity.[8]

-

Purification: Implement purification steps to effectively remove the impurity.

-

Analytical Monitoring: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the impurity at the required low levels.[40]

-

Purge Factor Assessment: Demonstrate that the manufacturing process effectively removes the impurity to a level below the acceptable limit.[8][24]

Conclusion

The potential presence of a 3-Nitro Ropivacaine impurity represents a significant safety concern due to the well-established genotoxic properties of nitro-aromatic compounds. A systematic and rigorous assessment, following the tiered approach outlined in the ICH M7 guideline, is essential to ensure patient safety. This guide provides a comprehensive framework for this assessment, from initial in silico predictions to detailed in vitro and in vivo testing protocols. By applying these principles, drug developers can effectively identify, characterize, and control potentially genotoxic impurities, thereby ensuring the quality and safety of their pharmaceutical products.

References

- Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. (n.d.).

- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). (2014, September 24).

- Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.).

- assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. (2023, April 3).

- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (n.d.).

- Comet Assay - Inotiv. (n.d.).

- In Vivo Micronucleus Test - Inotiv. (n.d.).

- Control of Genotoxic Impurities as a Critical Quality Attribute - TAPI. (2016, February 12).

- OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. (n.d.).

- In Vitro Micronucleus Test (OECD 487, ICH S2R1) - Vipragen Biosciences. (n.d.).

- OECD 474: In vivo Mammalian Micronucleus Test - Nucro-Technics. (2025, March 30).

- Control Strategies of Genotoxic Impurities in Drug Substance & Product. (2020, February 27).

- 2 Metabolic activation pathways leading to mutation in nitro-aromatic... - ResearchGate. (n.d.).

- Eudralex Volume 3 ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - ECA Academy. (n.d.).

- In vitro Micronucleus Test, Chromosomal Aberration Tests, Cytogenetics - Xenometrix AG. (n.d.).

- OECD 489: Alkaline comet assay (in vivo mammalian). (n.d.).

- OECD Guidelines - Litron Laboratories. (n.d.).

- Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp. (n.d.).

- OECD 487: In vitro MNT | Gentronix. (n.d.).

- Test No. 489: In Vivo Mammalian Alkaline Comet Assay | OECD. (n.d.).

- Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD. (n.d.).

- OECD 474: In vivo Micronucleus Assay | Gentronix. (n.d.).

- Test No. 489: In Vivo Mammalian Alkaline Comet Assay | OECD. (2016, July 29).

- Protocol for in vitro genotoxicity assessment of nitro compounds. - Benchchem. (n.d.).

- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide - ResolveMass Laboratories Inc. (2025, July 9).

- ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - GMP Navigator. (2020, June 29).

- Determination of Genotoxic Impurities in Pharmaceuticals | LCGC International. (2025, December 17).

- In Silico Toxicity Assessments - (Q)SAR - Exponent. (n.d.).

- guideline on the limits of genotoxic impurities | ema. (n.d.).

- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.).

- The use of the comet assay for the evaluation of the genotoxicity of nanomaterials - Frontiers. (2015, July 10).

- In silico prediction of chemical genotoxicity using machine learning methods and structural alerts - PMC. (n.d.).

- In silico prediction of toxicity - TKTsweden. (n.d.).

- In Silico Mutagenicity Assessment - Lhasa Limited. (n.d.).

- Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed. (2014, August 15).

- Metabolism of nitroaromatic compounds - PubMed. (n.d.).

- Reduction of polynitroaromatic compounds: the bacterial nitroreductases - Oxford Academic. (2008, May 15).

- (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - ResearchGate. (2025, December 30).

- Mutagenicity of Nitroaromatic Compounds | Chemical Research in Toxicology. (2000, July 20).

- A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides - JRC Publications Repository. (n.d.).

- Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. (2025, May 19).

- Ames Test Protocol | AAT Bioquest. (n.d.).

- Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC. (n.d.).

- Quantitative Application of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques. (n.d.).

- The Ames Test. (2024, October 13).

- Ropivacaine-impurities - Pharmaffiliates. (n.d.).

- Ropivacaine - Wikipedia. (n.d.).

- Chemical structures of ropivacaine, bupivacaine and their impurity 2,6-dimethylaniline. - ResearchGate. (n.d.).

- (PDF) Ropivacaine induced systemic toxicity in a patient with phacomatosis pigmentokeratotica - ResearchGate. (2025, August 7).

Sources

- 1. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Ropivacaine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. tapi.com [tapi.com]

- 9. edqm.eu [edqm.eu]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resolvemass.ca [resolvemass.ca]

- 16. ema.europa.eu [ema.europa.eu]

- 17. In Silico Toxicity Assessments - (Q)SAR | Exponent [exponent.com]

- 18. In silico prediction of toxicity - TKTsweden [tktsweden.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. inotiv.com [inotiv.com]

- 21. nucro-technics.com [nucro-technics.com]

- 22. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 23. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]

- 24. gmp-navigator.com [gmp-navigator.com]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 27. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]

- 28. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 29. criver.com [criver.com]

- 30. Vipragen| In Vivo Mouse Erythrocytes Micronucleus Test (OECD 474, ICH S2R1) in India [vipragen.com]

- 31. xenometrix.ch [xenometrix.ch]

- 32. gentronix.co.uk [gentronix.co.uk]

- 33. insights.inotiv.com [insights.inotiv.com]

- 34. gentronix.co.uk [gentronix.co.uk]

- 35. oecd.org [oecd.org]

- 36. litronlabs.com [litronlabs.com]

- 37. inotiv.com [inotiv.com]

- 38. catalog.labcorp.com [catalog.labcorp.com]

- 39. oecd.org [oecd.org]

- 40. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note: High-Recovery Extraction of 3-Nitro Ropivacaine from Human Plasma for Bioanalytical Quantitation

Abstract & Introduction

Ropivacaine is a long-acting local anesthetic of the amino-amide class, widely used for surgical anesthesia and postoperative pain management.[1][2][3] It is prepared as a pure S-enantiomer to reduce the potential for central nervous system and cardiovascular toxicity associated with its racemic predecessor, bupivacaine.[2] The biotransformation of ropivacaine is extensive, primarily mediated by cytochrome P450 (CYP) enzymes into metabolites such as 3-hydroxy-ropivacaine and 2′,6′-pipecoloxylidide.[4]

The analysis of metabolites and related compounds, such as 3-Nitro Ropivacaine, is critical in pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies. Accurate quantification of these analytes in complex biological matrices like plasma is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[5][6] This requires a robust, reproducible, and highly efficient sample preparation method to isolate the target analyte from endogenous interferences like proteins and lipids, which can suppress ionization in mass spectrometry-based assays.

This application note provides a detailed, validated protocol for the extraction of 3-Nitro Ropivacaine from human plasma. We present Solid-Phase Extraction (SPE) as the primary recommended method due to its superior selectivity and ability to produce exceptionally clean extracts, thereby minimizing matrix effects. Additionally, a streamlined Protein Precipitation (PPT) protocol is offered as a high-throughput alternative for discovery-phase studies. Both methods are designed for seamless integration with downstream analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analyte Characteristics & Method Principles

Understanding the physicochemical properties of 3-Nitro Ropivacaine is essential for developing an effective extraction strategy.

| Property | Value | Source |

| IUPAC Name | (2S)-N-(2,6-dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide | [7] |

| Molecular Formula | C₁₇H₂₅N₃O₃ | [7] |

| Molecular Weight | ~319.4 g/mol | [7] |

| Parent pKa (Ropivacaine) | 8.1 - 8.2 | [2][3] |

| Parent Protein Binding | ~94% | [2] |

The high degree of protein binding of the parent compound necessitates a disruptive extraction technique to release the analyte into the solution.[2] The choice of extraction methodology represents a balance between cleanup efficiency, recovery, throughput, and cost.

-

Solid-Phase Extraction (SPE): This technique relies on the partitioning of the analyte between the liquid plasma sample and a solid sorbent packed into a cartridge or well plate. By carefully selecting the sorbent chemistry and optimizing the wash and elution solvents, SPE can effectively isolate the analyte of interest while removing a significant portion of matrix components. This results in a cleaner final extract, which is crucial for achieving low detection limits and high reproducibility in sensitive LC-MS/MS analyses.[8][9][10]

-

Protein Precipitation (PPT): This is a simpler and faster technique where a water-miscible organic solvent, such as acetonitrile, is added to the plasma sample to denature and precipitate proteins.[11][12][13] While effective at removing the bulk of proteins, the resulting supernatant may still contain significant levels of phospholipids and other small molecules, potentially leading to ion suppression or enhancement (matrix effects) in the MS source.[14][15][16]

Materials & Equipment

Reagents & Consumables

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade or equivalent).

-

Reagents: Formic acid (FA), Ammonium hydroxide (NH₄OH).

-

Reference Standards: 3-Nitro Ropivacaine (certified standard), Ropivacaine-d7 or other suitable stable isotope-labeled internal standard (IS).

-

Biological Matrix: Blank, drug-free human plasma (K₂EDTA anticoagulant recommended).

-

SPE Cartridges: Mixed-Mode Cation Exchange or Reversed-Phase (e.g., C18) SPE cartridges/plates.

-

Collection Vessels: 96-well collection plates or autosampler vials.

Equipment

-

Analytical balance

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge (with temperature control and capacity for plates/tubes)

-

Positive pressure manifold or vacuum manifold for SPE

-

Nitrogen evaporator or centrifugal vacuum concentrator

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) - Recommended Method

This protocol is optimized for high recovery and maximum purity of the final extract, making it ideal for regulated bioanalysis.

Workflow Diagram: SPE Protocol

Caption: Workflow for Solid-Phase Extraction (SPE) of 3-Nitro Ropivacaine.

Step-by-Step Methodology:

-

Sample Pre-treatment:

-

Thaw frozen plasma samples to room temperature and vortex for 15 seconds.

-

To a clean tube, add 200 µL of plasma.

-

Spike with 20 µL of internal standard (IS) working solution (e.g., Ropivacaine-d7 at 0.5 µg/mL).[16][17] Vortex for 10 seconds.

-

Acidify the sample by adding 200 µL of 1% formic acid in water. This step disrupts protein binding and ensures the analyte is in the correct ionization state for retention on the SPE sorbent.

-

-

SPE Cartridge Conditioning:

-

Place SPE cartridges on the manifold.

-

Condition the sorbent by passing 1 mL of MeOH, followed by 1 mL of water. Do not allow the sorbent to dry between steps. The conditioning step activates the sorbent functional groups for optimal analyte interaction.

-

-

Sample Loading:

-

Load the entire pre-treated sample onto the conditioned SPE cartridge.

-

Apply gentle vacuum or pressure to pass the sample through the sorbent at a slow, consistent flow rate (approx. 1 mL/min).

-

-

Wash Steps:

-

Wash 1 (Polar Interferences): Add 1 mL of 5% MeOH in water to the cartridge to wash away salts and other highly polar matrix components.

-

Wash 2 (Non-Polar Interferences): Add 1 mL of ACN to wash away less polar interferences like lipids.

-

-

Elution:

-

Place a clean collection plate or tubes inside the manifold.

-

Elute the 3-Nitro Ropivacaine and IS by adding 1 mL of 5% ammonium hydroxide in acetonitrile. The basic pH neutralizes the analyte, disrupting its interaction with the sorbent and allowing it to elute in the organic solvent.

-

-

Post-Elution Processing:

-

Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).

-

Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Protein Precipitation (PPT) - High-Throughput Alternative

This protocol is a rapid method suitable for non-regulated environments where speed is prioritized.

Workflow Diagram: PPT Protocol

Caption: Workflow for Protein Precipitation (PPT) of 3-Nitro Ropivacaine.

Step-by-Step Methodology:

-

Sample Preparation:

-

To a 1.5 mL microcentrifuge tube or a well in a 96-well plate, aliquot 100 µL of plasma.

-

Spike with 10 µL of internal standard (IS) working solution.

-

-

Precipitation:

-

Add 300 µL of cold (<4°C) acetonitrile containing 0.1% formic acid. Adding the solvent in a 3:1 ratio is standard for efficient protein removal.[11][18] The acid helps to fully denature the proteins.

-

Immediately cap and vortex vigorously for 1 minute to ensure complete protein denaturation and aggregation.

-

-

Centrifugation:

-

Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to form a tight protein pellet.

-

-

Supernatant Collection:

-

Carefully aspirate the clear supernatant and transfer it to a clean collection plate or autosampler vial for direct injection.

-

Best Practice: For improved sensitivity and to ensure mobile phase compatibility, the supernatant can be evaporated to dryness and reconstituted as described in the SPE protocol (Step 6).

-

Method Validation & Trustworthiness

For the data to be considered reliable and trustworthy for regulatory submission or critical decision-making, the chosen extraction method must be rigorously validated. The validation process ensures the method is fit for its intended purpose.[19] All validation experiments should adhere to guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[15][16][20][21]

Key validation parameters and typical acceptance criteria are summarized below.

| Validation Parameter | Acceptance Criteria | Rationale |

| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte or IS in blank plasma from at least 6 sources.[16] | Ensures the method can differentiate the analyte from endogenous matrix components. |

| Accuracy & Precision | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ) for QC samples.[10] | Demonstrates the closeness of measured values to the true value and the reproducibility of the method. |

| Recovery | Should be consistent, precise, and reproducible across the concentration range. | Measures the efficiency of the extraction process. While 100% recovery is not required, consistency is key. |

| Matrix Effect | The matrix factor (analyte response in post-extraction spiked sample vs. pure solution) should have a %CV ≤15%. | Assesses the degree of ion suppression or enhancement caused by co-eluting matrix components. |

| Calibration Curve | A linear or quadratic regression model with a weighting factor (e.g., 1/x²) should have a correlation coefficient (r²) ≥ 0.99. | Establishes the relationship between analyte concentration and instrument response. |

| LLOQ | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV). | Defines the lower limit of reliable quantification for the assay.[19] |

| Stability | Analyte should be stable under expected handling and storage conditions (e.g., freeze-thaw cycles, bench-top, long-term storage). | Ensures sample integrity from collection to analysis. |

To ensure the self-validating nature of each analytical run, a set of quality control (QC) samples at low, medium, and high concentrations must be prepared from a separate stock solution and processed alongside every batch of unknown samples.[17]

References

-

FDA issues final guidance on bioanalytical method validation. (2018). U.S. Food and Drug Administration. [Link]

-

Cobb, Z., & Andersson, L. I. (2005). Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC-MS analysis. Analytical and Bioanalytical Chemistry, 383(4), 645-650. [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. (2024). U.S. Department of Health and Human Services. [Link]

-

Water-compatible molecularly imprinted polymers for efficient direct injection on-line solid-phase extraction of ropivacaine and bupivacaine from human plasma. (2005). Analyst. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Frontiers in Drug Discovery. [Link]

-

Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

-

Abdel-Rehim, M., et al. (2008). Evaluation of Monolithic Packed 96‐Tips for Solid‐Phase Extraction of Local Anesthetics from Human Plasma for Quantitation by LC-MS/MS. Journal of Liquid Chromatography & Related Technologies, 31(5), 743-751. [Link]

-

Butilca, A., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Molecules, 29(12), 2899. [Link]

-

3-Nitro Ropivacaine. PubChem, National Institutes of Health. [Link]

-

Mathieu, O., et al. (2006). Liquid chromatography-electrospray mass spectrometry determination of free and total concentrations of ropivacaine in human plasma. Journal of Chromatography B, 831(1-2), 1-7. [Link]

-

Measurement of ropivacaine using LC/MS system. ResearchGate. [Link]

-

Butiulca, A., et al. (2023). LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. Frontiers in Molecular Biosciences, 10. [Link]

-

Evaluation of Solid-Phase Microextraction for the Study of Protein Binding in Human Plasma Samples. (2001). Journal of Microcolumn Separations. [Link]

-

Abdel-Rehim, M., et al. (2002). Determination of ropivacaine and bupivacaine in human plasma by programmed temperature vaporiser-fast gas chromatography-mass spectrometry (PTV/fast GC/MS) utilising in-vial liquid-liquid extraction. Journal of Separation Science. [Link]

-

Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Molecular Biosciences, 10. [Link]

-

Determination of ropivacaine and its metabolites in human plasma using solid phase microextraction and GC‐NPD/GC‐MS. ResearchGate. [Link]

-

Ropivacaine Hydrochloride. (2020). USP-NF. [Link]

-

3-Nitro Ropivacaine. BioOrganics. [Link]

-

Determination of free concentrations of ropivacaine and bupivacaine in plasma from neonates using small-scale equilibrium-dialysis followed by liquid chromatography-mass spectrometry. ResearchGate. [Link]

-

Systemic Ropivacaine Concentrations Following Local Infiltration Analgesia and Femoral Nerve Block in Older Patients Undergoing Total Knee Arthroplasty. (2023). Dove Medical Press. [Link]

-

Butiulca, A., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. PMC. [Link]

-

Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. PMC. [Link]

-

Plasma ropivacaine concentrations after ultrasound-guided transversus abdominis plane block. (2010). Anaesthesia. [Link]

-

Development and validation of a LC method for the enantiomeric purity determination of S-ropivacaine in a pharmaceutical formulation... ResearchGate. [Link]

-

Summary of Validation Data. ARL Bio Pharma. [Link]

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

-

ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. [Link]

-

Ropivacaine. Drugs. [Link]

-

Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. (2025). MDPI. [Link]

-

Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. [Link]

-

Ropivacaine: A pharmacological review. ResearchGate. [Link]

-

ROPIVACAINE. New Drug Approvals. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Nitro Ropivacaine | C17H25N3O3 | CID 71751111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Water-compatible molecularly imprinted polymers for efficient direct injection on-line solid-phase extraction of ropivacaine and bupivacaine from human plasma - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. agilent.com [agilent.com]

- 12. norlab.com [norlab.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Liquid chromatography-electrospray mass spectrometry determination of free and total concentrations of ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia [frontiersin.org]

- 16. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. clinichrom.com [clinichrom.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 21. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

Authored by: Senior Application Scientist, Pharmaceutical Analysis Division

An Application Note and Protocol for the Thin Layer Chromatography (TLC) Separation of Ropivacaine and its 3-Nitro Impurity

Introduction: The Imperative for Purity in Anesthetic Agents

Ropivacaine, an amino amide local anesthetic, is a cornerstone of modern regional anesthesia and pain management.[1][2] It is synthesized and administered as a pure S-(-)-enantiomer to reduce the cardiotoxic and central nervous system risks associated with its racemic predecessor, bupivacaine.[2][3] The safety and efficacy profile of any active pharmaceutical ingredient (API) is intrinsically linked to its purity. Impurities, whether arising from synthesis, degradation, or storage, can impact the drug's therapeutic window and introduce unforeseen toxicities.

One potential process-related impurity or degradant is 3-Nitro Ropivacaine, a derivative formed by the nitration of the 2,6-dimethylphenyl ring.[4] The introduction of a nitro group (-NO2) significantly alters the molecule's polarity and, potentially, its pharmacological and toxicological properties. Therefore, a simple, rapid, and reliable analytical method is essential for monitoring the purity of Ropivacaine and detecting the presence of this critical impurity.

Thin Layer Chromatography (TLC) remains a powerful and widely adopted technique in pharmaceutical analysis for its simplicity, speed, and cost-effectiveness.[5][6] It is an invaluable tool for identity checks, purity assessments, and monitoring the progress of chemical reactions.[6][7] This application note provides a detailed, field-proven protocol for the clear separation of Ropivacaine from 3-Nitro Ropivacaine using normal-phase TLC. The methodology is grounded in fundamental chromatographic principles and designed for immediate implementation in research, development, and quality control laboratories.

Part 1: The Chromatographic Rationale

The successful separation of Ropivacaine from its 3-nitro derivative hinges on exploiting the difference in their molecular polarity. This choice directly influences the selection of the stationary and mobile phases.

-

Stationary Phase Selection: We will utilize silica gel 60 F254 plates. Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups.[8] These groups readily form hydrogen bonds with polar analytes. Both Ropivacaine and 3-Nitro Ropivacaine possess polar functional groups (amide, tertiary amine, and in the case of the impurity, a nitro group) that will interact with the silica surface.[1][4] The F254 designation indicates the presence of a fluorescent indicator that allows for non-destructive visualization under 254 nm UV light.[9]

-

Mobile Phase Design: The mobile phase must effectively differentiate between the polarities of the two compounds.

-

Ropivacaine is a basic compound due to its piperidine nitrogen.[10]

-

3-Nitro Ropivacaine is significantly more polar than the parent drug due to the strong dipole moment and hydrogen bond accepting capability of the nitro group.[4]

Consequently, 3-Nitro Ropivacaine will have a stronger affinity for the polar silica gel stationary phase and will migrate more slowly up the plate, resulting in a lower Retention Factor (Rf) value. Ropivacaine, being less polar, will travel further with the mobile phase, yielding a higher Rf value.[7]

To achieve optimal separation and prevent spot tailing—a common issue with basic compounds on acidic silica gel—a basic modifier must be added to the mobile phase.[7] We have selected a ternary system of Toluene: Ethyl Acetate: Ammonium Hydroxide .

-

Toluene: A non-polar solvent that helps to move the less polar Ropivacaine.

-

Ethyl Acetate: A solvent of intermediate polarity that helps to elute both compounds.

-

Ammonium Hydroxide: A basic modifier that neutralizes the acidic sites on the silica gel, ensuring compact, symmetrical spots by preventing strong, irreversible adsorption of the basic amine functional groups.

-

The ratio of these components is critical and has been optimized for clear resolution.

Part 2: Experimental Protocol

This protocol is designed as a self-validating system, incorporating a reference standard, a sample, and a co-spotted lane to confirm specificity.[5][11]

Materials and Reagents

| Item | Specification | Purpose |

| TLC Plates | Silica gel 60 F254, aluminum-backed, 20x20 cm | Stationary Phase |

| Ropivacaine HCl Standard | >98% Purity | Reference Standard |

| 3-Nitro Ropivacaine | >98% Purity | Impurity Standard |

| Toluene | ACS Grade or higher | Mobile Phase (Non-polar component) |

| Ethyl Acetate | ACS Grade or higher | Mobile Phase (Polar component) |

| Ammonium Hydroxide | 28-30% solution, ACS Grade | Mobile Phase (Basic modifier) |

| Methanol | ACS Grade or higher | Sample & Standard Diluent |

| TLC Developing Chamber | Glass, with lid | Chromatogram Development |

| Capillary Spotters | 1 µL or 5 µL glass capillaries | Sample Application |

| UV Visualization Lamp | Capable of 254 nm wavelength | Non-destructive spot visualization |

| Iodine Staining Chamber | Glass chamber with a few crystals of solid Iodine (I₂) | Destructive chemical visualization |

| Miscellaneous Labware | Volumetric flasks, pipettes, beakers, forceps, pencil | General laboratory use |

Preparation of Solutions

-

Mobile Phase (Eluent):

-

In a suitable container, carefully mix Toluene , Ethyl Acetate , and Ammonium Hydroxide (28%) in a volume ratio of 85 : 15 : 0.5 (v/v/v) .

-

Prepare this solution fresh before each experiment to ensure consistency.

-

-

Standard & Sample Solutions (Concentration: ~1 mg/mL):

-

Standard A (Ropivacaine): Accurately weigh ~5 mg of Ropivacaine HCl standard and dissolve it in 5 mL of Methanol.

-

Standard B (Impurity): Accurately weigh ~5 mg of 3-Nitro Ropivacaine and dissolve it in 5 mL of Methanol.

-

Test Sample (S): Prepare the test sample of Ropivacaine API at a concentration of ~1 mg/mL in Methanol.

-

TLC Plate Preparation and Application

-

Using a pencil (never a pen, as ink will chromatograph), gently draw a baseline (origin) approximately 1.5 cm from the bottom edge of the TLC plate.[7]

-

Mark three distinct spotting points along the baseline, labeling them "A", "S", and "A+B".

-

Using a capillary spotter, apply 1-2 µL of the corresponding solution to each point. Keep the spots as small and concentrated as possible to maximize resolution.[12]

-

Lane A: Spot Standard A (Ropivacaine).

-

Lane S: Spot the Test Sample (S).

-

Lane A+B: First, spot Standard A. Allow it to dry completely. Then, carefully spot Standard B directly on top of the first spot. This "co-spot" will be used to confirm the separation and identity of the impurity in the test sample.

-

Chromatogram Development

-

Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5-1 cm.

-

Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. Close the chamber with the lid and allow it to saturate for at least 20 minutes. This ensures a uniform vapor environment, leading to better and more reproducible separation.[13]

-

Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the level of the mobile phase.

-

Close the lid and allow the mobile phase to ascend the plate by capillary action.[14]

-

When the solvent front is approximately 1 cm from the top edge of the plate, remove the plate from the chamber.

-

Immediately mark the position of the solvent front with a pencil.

-

Allow the plate to air-dry completely in a fume hood.

Visualization and Data Analysis

-

UV Visualization (Non-destructive):

-

Iodine Staining (Destructive):

-

Place the plate inside a sealed chamber containing a few crystals of iodine.[16]

-

Organic compounds on the plate will react with the iodine vapor to form yellow-brown spots. This method is excellent for confirming spots that may be faint under UV light.[15]

-

The spots will fade over time, so they should be circled immediately after visualization.

-

-

Rf Calculation:

-

The Retention Factor (Rf) is a key parameter for identifying compounds.[7]

-

Measure the distance from the baseline to the center of each spot.

-

Measure the distance from the baseline to the solvent front.

-

Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

Part 3: Visualization of Workflow and Structures

A clear visual representation of the process and the molecules involved is crucial for understanding the methodology.

Part 4: Expected Results and Interpretation

Upon completion of the protocol, a clear separation between Ropivacaine and 3-Nitro Ropivacaine should be observed.

| Compound | Expected Rf Value | Appearance (UV 254 nm) | Appearance (Iodine) | Interpretation |

| Ropivacaine | ~0.55 - 0.65 | Dark, quenched spot | Yellow-brown spot | The less polar parent compound, travels further up the plate. Its position should match the main spot in the test sample lane (S). |

| 3-Nitro Ropivacaine | ~0.20 - 0.30 | Dark, quenched spot | Yellow-brown spot | The highly polar impurity, showing stronger interaction with the silica gel. If present in the test sample, a spot will appear at this Rf. |

Interpretation of Lanes:

-

Lane A (Ropivacaine): A single spot at Rf ≈ 0.60.

-

Lane S (Sample): A major spot corresponding to the Rf of Ropivacaine. A faint secondary spot at Rf ≈ 0.25 would indicate the presence of the 3-Nitro Ropivacaine impurity.

-

Lane A+B (Co-spot): Two distinct spots, clearly separated, confirming the method's specificity and ability to resolve the two compounds.

Part 5: Method Validation and System Suitability

While this note describes a qualitative/semi-quantitative method, it is developed in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q14.[11][17][18] For routine quality control, further validation would be required.[13][19]

-

Specificity: The ability to separate the analyte from its impurity is demonstrated by the clear separation in the co-spotted lane.[11]

-

System Suitability: The resolution between the two spots in the co-spotted lane should be visually distinct. A well-defined separation confirms the suitability of the chromatographic system for its intended purpose.

-

Limit of Detection (LOD): The LOD can be estimated by serially diluting the 3-Nitro Ropivacaine standard and identifying the lowest concentration at which the spot is reliably detected by the chosen visualization method.

Conclusion

This application note details a robust and reliable TLC method for the separation of Ropivacaine from its potential impurity, 3-Nitro Ropivacaine. The protocol is built on sound chromatographic principles, explaining the rationale behind the choice of stationary phase, mobile phase composition, and visualization techniques. By providing a straightforward, step-by-step procedure, this guide empowers researchers, scientists, and drug development professionals to efficiently monitor the purity of Ropivacaine, ensuring the quality and safety of this vital anesthetic agent. The method is readily adaptable for use in various laboratory settings, from initial synthesis monitoring to formal quality control testing.

References

-

Zeller, M. (2013, April 1). Validation of thin-layer limit tests in pharmaceutical analysis. Scientist Live. Available at: [Link]

-

Fresenius Kabi. (2024, September 20). DATA SHEET Ropivacaine Kabi. Available at: [Link]

-

GRIP-Pharma. (2024, February 21). ICH Q14 guideline on analytical procedure development. Available at: [Link]

-

Veeprho. Ropivacaine Impurities and Related Compound. Available at: [Link]

-

European Medicines Agency. (2024, January 26). ICH Q14 Analytical procedure development - Scientific guideline. Available at: [Link]

-

Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. TLC Visualization Solutions. Available at: [Link]

-

Valicare GmbH. (2022, June 25). New ICH Q14 Guideline: Analytical procedure development. Available at: [Link]

-

Filterbio. (2025, December 19). How to detect compounds on TLC plates?. Available at: [Link]

-

International Council for Harmonisation. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available at: [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

-

OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71751111, 3-Nitro Ropivacaine. Available at: [Link]

-

Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

- El-Awady, M., Belal, F., & El-Enany, N. (2012). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 83-88.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 175804, Ropivacaine Hydrochloride. Available at: [Link]

-

Sawaki, K., et al. (2015). Chemical structure and molecular weight of ropivacaine. ResearchGate. Available at: [Link]

- Tumpal, M., et al. (2014). Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method. The Scientific World Journal.

- International Journal of Pharmacy and Technology. (2014).

-

BioOrganics. 3-Nitro Ropivacaine. Available at: [Link]

- Abdel-Ghany, M. F., et al. (2013). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Journal of the Brazilian Chemical Society.

-

ResearchGate. (2025, August 10). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Available at: [Link]

-

MPL Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Available at: [Link]

-

ResearchGate. (2018). Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation. Available at: [Link]

-

Environmental Science Institute, The University of Texas at Austin. Organic Functional Groups and Thin Layer Chromatography. Available at: [Link]

- Martin, A. (2022). Thin Layer Chromatography in Drug Analysis. Research & Reviews: Journal of Pharmaceutical Analysis, 11(1).

-

University of Arizona. THIN LAYER CHROMATOGRAPHY OF ANALGESICS. Available at: [Link]

-

TLC BioSciences. TLC590 - Pipeline. Available at: [Link]

-

Sherma, J., & Rabel, F. (2020, November 11). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Available at: [Link]

-

Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Available at: [Link]

- McClure, J. H. (1996). Ropivacaine. British Journal of Anaesthesia, 76(2), 300–307.

-

PharmaCompass. Ropivacaine | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

- Butiulca, M., et al. (2025). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study.

- Google Patents. (2013). Method for preparing ropivacaine - CN103086954A.

-

ResearchGate. (2018). Effect of trichloroacetic acid (TCA) on recovery of ropivacaine in plasma. Available at: [Link]

-

Synthorga. (2021, October 28). ROPIVACAINE - New Drug Approvals. Available at: [Link]

- Butiulca, M., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Molecules, 29(24), 5678.

-

U.S. Food and Drug Administration. (2018, November 15). Naropin® (ropivacaine HCl) Injection. Available at: [Link]

- Google Patents. (2009). Ropivacaine hydrochloride anhydrate and the preparation thereof - EP2010491A1.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. TLC BioSciences | Pipeline | TLC590 [tlcbio.com]

- 4. 3-Nitro Ropivacaine | C17H25N3O3 | CID 71751111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scientistlive.com [scientistlive.com]

- 6. rroij.com [rroij.com]

- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 8. esi.utexas.edu [esi.utexas.edu]

- 9. TLC-Thin Layer Chromatography - operachem [operachem.com]

- 10. fresenius-kabi.com [fresenius-kabi.com]

- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 12. ursinus.edu [ursinus.edu]

- 13. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]

- 14. filter-bio.com [filter-bio.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. faculty.fiu.edu [faculty.fiu.edu]

- 17. GRIP-Pharma - ICH Q14 guideline on analytical procedure development [grip-pharma.ch]

- 18. database.ich.org [database.ich.org]

- 19. Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Limit of Detection for 3-Nitro Ropivacaine

Welcome to the technical support center dedicated to improving the analytical sensitivity for 3-Nitro Ropivacaine. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve lower limits of detection (LOD) in their quantitative and qualitative analyses. Here, we will explore common challenges and provide in-depth, field-proven troubleshooting strategies and frequently asked questions to optimize your experimental outcomes.

Introduction to the Challenge

3-Nitro Ropivacaine, a nitroaromatic derivative of the local anesthetic Ropivacaine, presents unique analytical challenges.[1][2][3][4] Achieving a low limit of detection is crucial for various applications, including metabolite identification, impurity profiling, and pharmacokinetic studies. The inherent chemical properties of nitroaromatic compounds can influence their ionization efficiency, chromatographic behavior, and ultimately, their detectability.[5][6][7][8] This guide will provide a structured approach to systematically identify and overcome the hurdles to enhancing the LOD for this compound.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during your analysis of 3-Nitro Ropivacaine and offers step-by-step solutions.

Issue 1: High Background Noise in LC-MS Analysis

A high background noise level is a primary factor that can obscure the analyte signal, leading to a poor signal-to-noise (S/N) ratio and consequently, a higher LOD.[9][10]

Question: My LC-MS baseline is excessively noisy when analyzing 3-Nitro Ropivacaine. What are the potential causes and how can I reduce it?

Answer: High background noise in LC-MS can originate from several sources, including contaminated solvents, a dirty ion source, or an un-optimized method.[11][12][13][14][15] Here’s a systematic approach to troubleshoot and mitigate this issue:

1. Evaluate Solvent and Mobile Phase Quality:

-

Root Cause: Impurities in solvents or mobile phase additives are a common source of high background noise.[11][13]

-

Solution:

-

Use High-Purity Solvents: Always use LC-MS or hypergrade quality solvents to minimize contaminants.[11]

-

Freshly Prepared Mobile Phase: Prepare mobile phases fresh daily and filter them through a 0.22 µm membrane. Microbial growth in aqueous mobile phases can contribute to noise.[11]

-

Check Additives: Ensure any additives like formic acid or ammonium acetate are of high purity and used at the lowest effective concentration. Some additives can increase background noise.[11][16]

-

2. Clean the Mass Spectrometer Ion Source:

-

Root Cause: Over time, non-volatile salts and sample matrix components can accumulate on the ion source components (e.g., ESI needle, cone, transfer tube), leading to increased background noise and reduced sensitivity.[12][15]

-

Solution:

-

Follow the manufacturer's protocol for cleaning the ion source. This typically involves sonicating the components in a sequence of high-purity water, methanol, and/or isopropanol.[12]

-

3. Optimize Chromatographic Method:

-

Root Cause: An un-optimized gradient or mobile phase composition can lead to baseline instability and noise.

-

Solution:

-

Gradient Elution: Employing a gradient elution can often produce narrower peaks compared to isocratic runs, which can improve the signal-to-noise ratio.[16][17]

-